molecular formula C9H10F6O3 B14140283 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate CAS No. 859856-64-7

1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate

Cat. No.: B14140283
CAS No.: 859856-64-7
M. Wt: 280.16 g/mol
InChI Key: CNHBXPIOKOXEIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate: is a fluorinated acrylate compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate can be synthesized through the reaction of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol with methacrylic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced reactors and purification systems ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance, low surface energy, and unique optical properties .

Biology and Medicine: The compound’s hydrophobic nature makes it useful in the development of drug delivery systems. It can be incorporated into polymeric nanoparticles to enhance the stability and bioavailability of hydrophobic drugs .

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its chemical stability and resistance to harsh environments make it ideal for protective coatings in aerospace and automotive applications .

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate lipid membranes easily. This property is exploited in drug delivery systems to improve the cellular uptake of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate stands out due to its specific combination of fluorine atoms and acrylate group, which imparts unique chemical and physical properties. Its ability to form highly stable polymers with low surface energy and excellent chemical resistance makes it distinct from other similar compounds .

Properties

CAS No.

859856-64-7

Molecular Formula

C9H10F6O3

Molecular Weight

280.16 g/mol

IUPAC Name

[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl] prop-2-enoate

InChI

InChI=1S/C9H10F6O3/c1-3-6(16)18-5(2)4-7(17,8(10,11)12)9(13,14)15/h3,5,17H,1,4H2,2H3

InChI Key

CNHBXPIOKOXEIV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(F)(F)F)(C(F)(F)F)O)OC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.